![molecular formula C12H16N2O B1450339 6-Metil-2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol hidrato CAS No. 1609402-71-2](/img/structure/B1450339.png)
6-Metil-2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol hidrato
Descripción general
Descripción
“6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate” is a chemical compound with the CAS Number: 1609402-71-2 . It has a molecular weight of 204.27 . The compound is stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of this compound or its derivatives involves introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesis process involves the use of the Fischer reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.27 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto ha mostrado resultados prometedores en la lucha contra el cáncer. Un estudio ha indicado que los derivados del 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol exhiben una actividad antiproliferativa significativa contra varias líneas celulares cancerosas, incluyendo Hela, A549, HepG2 y MCF-7 . La introducción de grupos sulfonilo a la molécula se ha encontrado que aumenta su eficacia anticancerígena, con algunos derivados mostrando valores de IC50 tan bajos como 9.42 μM .
Acoplamiento Molecular y Simulaciones Dinámicas
Los derivados del compuesto se han utilizado en estudios de acoplamiento molecular para comprender sus orientaciones de unión dentro de los sitios activos de las proteínas diana, como c-Met . Además, se han realizado simulaciones de dinámica molecular para evaluar las estabilidades de unión entre estos compuestos y sus receptores, lo cual es crucial para el desarrollo de terapias dirigidas .
Investigación de Enfermedades Neurodegenerativas
Los derivados del indol, incluida la variante 6-metil, se han utilizado en el estudio de las enfermedades neurodegenerativas. Se exploran por su potencial para inhibir las kinesinas mitóticas, que son proteínas que juegan un papel en la división celular y se han visto implicadas en la progresión de las condiciones neurodegenerativas .
Actividad Anti-VIH
También se ha realizado investigación sobre derivados del indol por sus posibles propiedades anti-VIH. Se han realizado estudios de acoplamiento molecular de nuevos derivados indolílicos y oxocromenílicos de xantenona para evaluar su eficacia contra el VIH-1 .
Síntesis Química y Diseño de Fármacos
El compuesto sirve como un bloque de construcción en la síntesis química para el diseño de nuevos fármacos. Su flexibilidad estructural permite la introducción de varios grupos funcionales, lo que puede conducir al desarrollo de nuevos farmacóforos con actividades biológicas deseadas .
Estudios Farmacocinéticos
Comprender la farmacocinética de un compuesto es esencial para el desarrollo de fármacos. Las propiedades físicas y químicas del 6-Metil-2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol hidrato, como su solubilidad y estabilidad, se estudian para optimizar sus perfiles de absorción, distribución, metabolismo y excreción (ADME) .
Mecanismo De Acción
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate has been found to act on multiple pathways to exert its therapeutic effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Finally, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate has been found to induce apoptosis in cancer cells, and to inhibit the activity of the enzyme telomerase, which is involved in the maintenance of telomeres and the regulation of cell death.
Biochemical and Physiological Effects
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Finally, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate has been found to induce apoptosis in cancer cells, and to inhibit the activity of the enzyme telomerase, which is involved in the maintenance of telomeres and the regulation of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate in laboratory experiments has both advantages and limitations. On the one hand, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate is a relatively stable compound and can be synthesized in a variety of ways. Additionally, it has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential therapeutic applications. On the other hand, the use of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate-hydrate in laboratory experiments can be limited by its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
The potential therapeutic
Propiedades
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSFIXQJIQFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



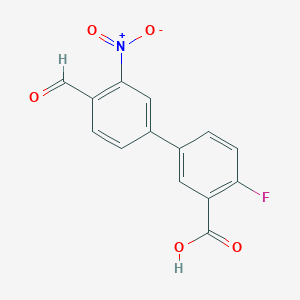

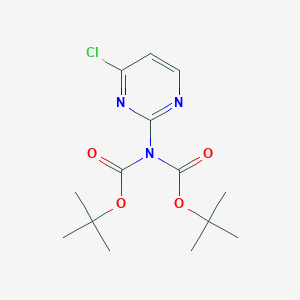
![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)
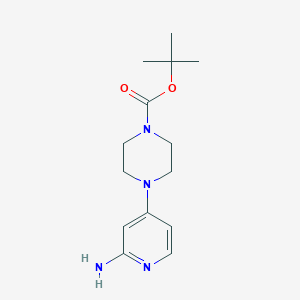
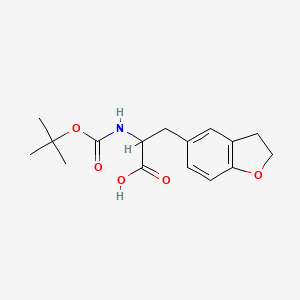

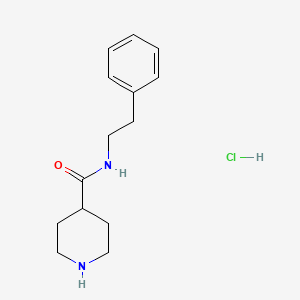
![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)
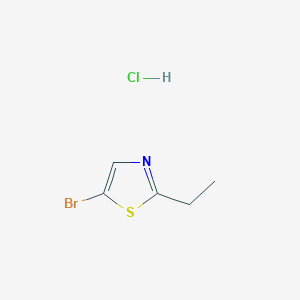
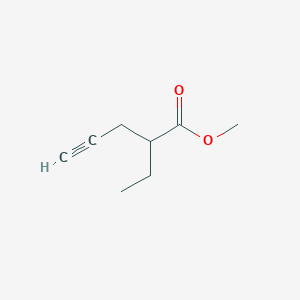
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)
